molecular formula C11H14ClNO B6220487 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride CAS No. 2758000-64-3

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride

Cat. No.: B6220487
CAS No.: 2758000-64-3
M. Wt: 211.7
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Preparation Methods

The synthesis of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence . Industrial production methods may vary but generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride can be compared with other similar compounds such as pyrano[3,2-c]quinolones and other furoquinoline derivatives. These compounds share structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest due to its complex structure and versatile applications. From its synthesis to its various chemical reactions and applications in research, this compound continues to be a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

2758000-64-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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